DAN-1 EE Hydrochloride: A Technical Guide to a Fluorescent Probe for Nitric Oxide Bioimaging
DAN-1 EE Hydrochloride: A Technical Guide to a Fluorescent Probe for Nitric Oxide Bioimaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
DAN-1 EE hydrochloride is a synthetic, cell-permeable fluorescent probe designed for the real-time bioimaging of nitric oxide (NO), a critical signaling molecule in a vast array of physiological and pathological processes. This document provides a comprehensive technical overview of DAN-1 EE hydrochloride, including its mechanism of action, key quantitative data, and detailed experimental protocols for its application in cellular imaging.
Core Compound and Properties
DAN-1 EE hydrochloride, with the chemical name Ethyl 4-[[(3-amino-2-naphthalenyl)amino]methyl]-benzoic acid, ethyl ester, monohydrochloride, is a derivative of 2,3-diaminonaphthalene (B165487) (DAN)[1]. The ethyl ester modification renders the molecule lipophilic, facilitating its passive diffusion across cell membranes.
Quantitative Data Summary
The following table summarizes the key physicochemical and spectral properties of DAN-1 EE hydrochloride and its reaction product.
| Property | Value | Reference |
| Chemical Formula | C₂₀H₂₀N₂O₂ • HCl | [1] |
| Molecular Weight | 356.9 g/mol | [1] |
| CAS Number | 1049720-51-5 | [1] |
| Excitation Wavelength (λex) | 360-380 nm | [1] |
| Emission Wavelength (λem) | 420-450 nm | [1] |
| Fluorescence Intensity Increase | ~300-fold upon reaction with NO | |
| Solubility | Soluble in DMSO and ethanol | [1] |
Mechanism of Action
The functionality of DAN-1 EE hydrochloride as a nitric oxide probe is a multi-step process that occurs within the intracellular environment.
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Cellular Uptake: The lipophilic nature of DAN-1 EE allows it to readily cross the plasma membrane of living cells.
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Intracellular Hydrolysis: Once inside the cell, ubiquitous intracellular esterases cleave the ethyl ester group, transforming DAN-1 EE into its membrane-impermeable form, DAN-1. This intracellular trapping mechanism ensures the accumulation of the probe within the cell and reduces signal leakage.
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Reaction with Nitric Oxide: In the presence of nitric oxide and oxygen, the vicinal diamino groups of DAN-1 undergo a nitrosation reaction, which is then followed by cyclization to form a highly fluorescent triazole derivative. It is important to note that the direct reactant with the probe is likely dinitrogen trioxide (N₂O₃), which is formed from the autooxidation of nitric oxide.
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Fluorescence Detection: The resulting triazole product exhibits a significant increase in fluorescence intensity (approximately 300-fold) compared to the parent DAN-1 molecule. This "turn-on" fluorescence response can be detected using standard fluorescence microscopy or fluorometry.
Signaling Pathway Diagram
Caption: Intracellular activation and reaction of DAN-1 EE with nitric oxide.
Experimental Protocols
The following protocols are provided as a general guideline. Optimal conditions, such as probe concentration and incubation time, may vary depending on the cell type and experimental conditions and should be determined empirically.
Preparation of Stock Solution
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Prepare a stock solution of DAN-1 EE hydrochloride in the range of 1-10 mM in anhydrous dimethyl sulfoxide (B87167) (DMSO).
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Store the stock solution at -20°C, protected from light. Avoid repeated freeze-thaw cycles.
Cellular Staining and Nitric Oxide Imaging
This protocol is adapted from methods used for similar fluorescent NO probes.
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Cell Culture: Plate cells on a suitable imaging dish or plate (e.g., glass-bottom dishes) and culture until they reach the desired confluency.
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Probe Loading: a. Dilute the DAN-1 EE hydrochloride stock solution in a serum-free medium or an appropriate physiological buffer (e.g., Hanks' Balanced Salt Solution, HBSS) to a final working concentration, typically in the range of 1-10 µM. b. Remove the culture medium from the cells and wash once with the serum-free medium or buffer. c. Add the probe-containing medium to the cells and incubate for 30-60 minutes at 37°C in a CO₂ incubator.
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Washing: a. Remove the probe-containing medium. b. Wash the cells two to three times with the serum-free medium or buffer to remove any excess extracellular probe.
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Imaging: a. Add fresh medium or buffer to the cells. b. If inducing NO production, add the stimulus at this point. c. Proceed with fluorescence imaging using a fluorescence microscope equipped with a filter set appropriate for the excitation and emission wavelengths of the DAN-1 triazole product (Ex/Em: ~370/440 nm). d. Acquire images at desired time points to monitor the change in fluorescence intensity, which corresponds to the level of intracellular nitric oxide.
Experimental Workflow Diagram
Caption: A typical workflow for cellular nitric oxide imaging using DAN-1 EE HCl.
Considerations and Limitations
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Autofluorescence: The shorter excitation and emission wavelengths of DAN-1 EE may result in higher background autofluorescence from biological samples compared to probes that excite at longer wavelengths.
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pH Sensitivity: The fluorescence of many probes can be pH-dependent. While data on the pH sensitivity of the DAN-1 triazole product is not extensively reported, it is a factor to consider in experimental design.
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Specificity: Like other diaminonaphthalene-based probes, DAN-1 EE reacts with N₂O₃, an oxidized product of NO. Therefore, the signal is dependent on the presence of oxygen and may not exclusively reflect NO concentration under all conditions.
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Calibration: For quantitative measurements, it is challenging to calibrate the intracellular fluorescence signal to a specific NO concentration due to variations in probe loading, esterase activity, and intracellular environment.
Conclusion
DAN-1 EE hydrochloride is a valuable tool for the qualitative and semi-quantitative detection of nitric oxide in living cells. Its cell-permeability and the intracellular trapping mechanism provide a robust method for imaging NO production with good spatial and temporal resolution. Researchers should be mindful of the potential limitations and optimize experimental conditions to ensure reliable and reproducible results.
